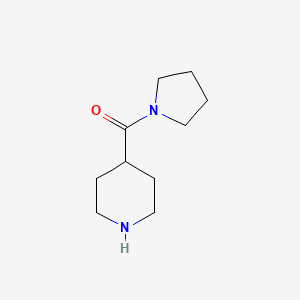

哌啶-4-基(吡咯烷-1-基)甲酮

描述

Generation of Piperidine Derivatives as Potential Substance P Antagonists

The study presented in paper focuses on the synthesis of 3-piperidine(methan)amines and their cyclic analogues, which are of interest due to their profiles as Substance P antagonists. The synthesis involves a series of reactions starting with 3,5-dichloro-2H-1,4-oxazin-2-ones and acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions lead to the formation of cis-substituted piperidines and a [3,4-c]pyrrolopiperidine.

Synthesis and Structural Analysis of a Novel Bioactive Heterocycle

Paper describes the synthesis of a novel heterocyclic compound with antiproliferative activity. The compound was synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole and characterized using various spectroscopic techniques. X-ray diffraction studies confirmed that the compound crystallizes in the monoclinic crystal system. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to analyze the solid-state intermolecular interactions.

Characterization and Crystal Structure of Piperidin-4-yl-diphenyl-methanol Derivatives

The synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol are discussed in papers and . Both compounds were synthesized via condensation reactions and characterized by spectroscopic techniques. X-ray crystallography revealed that both compounds crystallize in the monoclinic space group and exhibit chair conformations of the piperidine ring. The structures are stabilized by hydrogen bonding and exhibit a distorted tetrahedral geometry around the sulfur atom.

Supramolecular Chemistry of Piperidine Derivatives

In paper , the co-crystal of isophthalic acid and a piperidine derivative is examined. The molecules form supramolecular chains and layers through hydrogen bonding, which are oriented parallel to the ac plane.

Synthesis and Characterization of Pyridine Derivatives

Paper reports the synthesis of a novel pyridine derivative using a three-component reaction. The compound was characterized by NMR, MS, and X-ray single crystal diffraction, confirming its structure.

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes

Papers and focus on the synthesis, evaluation, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which are potential treatments for type 2 diabetes. Compound PF-00734200 was identified as a potent and selective inhibitor with favorable pharmacokinetic properties. The metabolism and excretion of this compound were studied in rats, dogs, and humans, revealing that it is eliminated through both metabolism and renal clearance.

Structural and Theoretical Analysis of a Piperidin-4-yl Methanone Oxime

Paper presents the synthesis and characterization of a piperidin-4-yl methanone oxime derivative. The compound's structure was confirmed by X-ray diffraction, and it was found to have a chair conformation of the piperidine ring. The study includes Hirshfeld surface analysis, energy framework analysis, and theoretical calculations to support the experimental findings. Thermal properties were also investigated, showing stability within a specific temperature range.

Novel Synthesis Method for Piperidine Derivatives

Finally, paper proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry. The method involves the catalytic hydrogenation of pyrrolylpyridine, which is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran.

科学研究应用

糖尿病治疗研究

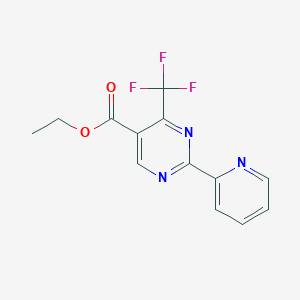

哌啶-4-基(吡咯烷-1-基)甲酮衍生物的一个重要应用是在糖尿病治疗中。该化合物(3,3-二氟吡咯烷-1-基)-[(2S,4S)-(4-(4-嘧啶-2-基哌嗪-1-基)吡咯烷-2-基]-甲酮,称为 PF-00734200,已被确定为一种有效且选择性的二肽基肽酶 IV 抑制剂。它具有高口服生物利用度和低血浆蛋白结合率,使其成为治疗 2 型糖尿病的有希望的候选药物 (Ammirati 等人,2009).

药代动力学研究

对 PF-00734200 在大鼠、狗和人类中的代谢、排泄和药代动力学的研究表明,大部分给药剂量通过尿液在大狗和人类中排泄,通过粪便在大鼠中排泄。母体药物构成循环放射性的大部分,表明其稳定性。这项研究对于了解该药物在不同物种中的行为至关重要,这对于开发安全有效的糖尿病治疗方法至关重要 (Sharma 等人,2012).

合成研究

哌啶-4-基(吡咯烷-1-基)甲酮的各种衍生物的合成一直是化学研究中的一个重要焦点。例如,已经报道了使用哌啶-4-羧酸和碳酸乙酯氯化物合成(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐。该合成过程涉及酰胺化、弗里德尔-克拉夫茨酰基化和水合,总收率合理,为 62.4% (郑锐,2010).

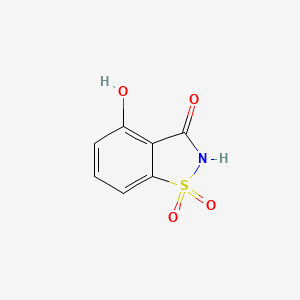

抗菌活性

已经研究了哌啶-4-基(吡咯烷-1-基)甲酮的一些衍生物的抗菌活性。例如,2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物对某些细菌和真菌菌株表现出良好的抗菌活性,表明在该领域有进一步研究的潜力 (Mallesha & Mohana,2014).

抗增殖活性

还对哌啶-4-基(吡咯烷-1-基)甲酮衍生物的抗增殖活性进行了研究。合成了一种新型化合物(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉代)甲酮,并对其抗增殖活性进行了评估,表明在癌症研究中具有潜在应用 (Prasad 等人,2018).

抗癌研究

对哌啶骨架相关的抗癌作用的进一步研究导致合成了几种对人白血病细胞具有有效抗增殖活性的衍生物。这项研究提供了对这些化合物在癌症治疗中的潜在治疗应用的见解 (Vinaya 等人,2011).

属性

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCRUYLUQJNZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364074 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl(pyrrolidin-1-yl)methanone | |

CAS RN |

35090-95-0 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)